(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid
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Overview
Description
(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dipropylsulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with dipropylsulfamoyl chloride to form the intermediate 4-(N,N-dipropylsulfamoyl)aniline. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functional materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor development. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
- (4-(N,N-Dimethylsulfamoyl)phenyl)boronic acid
- 4-Propylphenylboronic acid
- 4-(Diphenylamino)phenylboronic acid
Uniqueness
(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid is unique due to the presence of the dipropylsulfamoyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of selective enzyme inhibitors and functional materials .
Properties
Molecular Formula |
C12H20BNO4S |
---|---|
Molecular Weight |
285.17 g/mol |
IUPAC Name |
[4-(dipropylsulfamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H20BNO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8,15-16H,3-4,9-10H2,1-2H3 |
InChI Key |
RHYMWEFBJFHCGY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CCC)CCC)(O)O |
Origin of Product |
United States |
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